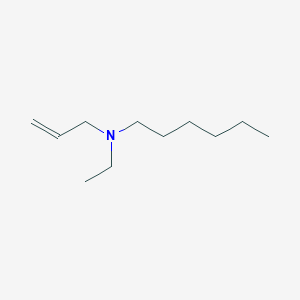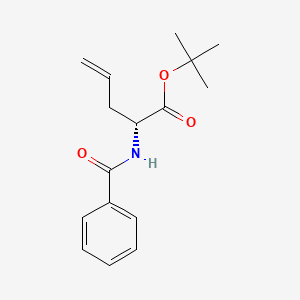
3,3'-Bis(2,2-dichloroethenyl)-2,2,2',2'-tetramethyl-1,1'-bi(cyclopropane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) is a complex organic compound characterized by its unique structure, which includes two cyclopropane rings and multiple chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) typically involves the reaction of cyclopropane derivatives with dichloroethylene under specific conditions. One common method involves the use of a condensation reaction in the presence of iodine in acetonitrile (ACN). The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane)
- 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) derivatives
Uniqueness
The uniqueness of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) lies in its specific structure, which imparts unique chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
915707-79-8 |
|---|---|
Fórmula molecular |
C14H18Cl4 |
Peso molecular |
328.1 g/mol |
Nombre IUPAC |
2-(2,2-dichloroethenyl)-3-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C14H18Cl4/c1-13(2)7(5-9(15)16)11(13)12-8(6-10(17)18)14(12,3)4/h5-8,11-12H,1-4H3 |
Clave InChI |
PTNWMVPWUXVUPW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)







![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)


